N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct substituents: an ethyl group on the first pyrazole ring and an isopropyl group on the second pyrazole ring.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3;/h6-10,13H,4-5H2,1-3H3;1H |
InChI Key |
QVHBIMJEJBELHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with isopropylamine under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related pyrazole derivatives:
*Calculated based on structural formula.
Key Observations :
- Substituent Diversity: The target compound’s isopropyl group on the second pyrazole ring distinguishes it from analogs with simpler amine substituents (e.g., ethyl or cyclopropyl in ).
- Aromaticity vs. Aliphatic Chains : The compound in incorporates a 4-isopropylphenyl group, introducing aromaticity absent in the target compound. This difference could impact binding affinity in biological targets.
- Halogenation : The chloro-substituted analog demonstrates how electronegative groups alter electronic properties, which may affect reactivity or intermolecular interactions.
Purity and Characterization :
Physical Properties and Spectral Data
- Melting Points : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C . The target compound’s melting point is expected to be higher due to increased molecular rigidity from the isopropyl group.
- Infrared Spectroscopy : The presence of amine groups in analogs (e.g., 3298 cm⁻¹ N-H stretch in ) suggests similar absorption bands for the target compound.
Implications of Structural Differences
- Bioactivity : Bulky substituents (e.g., isopropyl) may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors.
- Stability : Halogenated analogs (e.g., ) may exhibit greater stability under acidic conditions compared to the target compound.
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C9H17N3
- Molecular Weight: 167.26 g/mol
- CAS Number: 1015845-79-0
The compound features a pyrazole ring structure, characterized by the presence of nitrogen atoms at positions 1 and 2, and various substituents that enhance its biological activity.
This compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
Table 1: Enzyme Inhibition Activity
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating their activity. This interaction often leads to inhibition or activation of enzymatic functions critical for various biological processes.
Key Mechanisms Include:
- Enzyme Inhibition: Binding to active sites of enzymes like cytochrome P450.
- Receptor Modulation: Potential interaction with receptors involved in inflammatory responses and cancer cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. The compound's effectiveness varies based on concentration and specific microbial targets.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 10 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases.
Table 3: Cytokine Inhibition
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Cancer Cell Line Studies:
- Inflammatory Disease Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
